

# A Comprehensive Technical Guide to N-benzylpyridin-2-amine (2-Benzylaminopyridine)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Benzylaminopyridine**

Cat. No.: **B160635**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-benzylpyridin-2-amine, a versatile pyridine derivative. The document covers its chemical identity, physicochemical properties, synthesis protocols, and significant applications in catalysis, organic synthesis, and as a scaffold in medicinal chemistry. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.

## Nomenclature and Chemical Identity

N-benzylpyridin-2-amine is an organic compound featuring a pyridine ring substituted with a benzylamino group at the second position.

| Identifier        | Value                                                                            |
|-------------------|----------------------------------------------------------------------------------|
| IUPAC Name        | N-benzylpyridin-2-amine[1][2]                                                    |
| Common Name       | 2-Benzylaminopyridine[3][4][5]                                                   |
| CAS Number        | 6935-27-9[1]                                                                     |
| Molecular Formula | C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> [1]                               |
| Molecular Weight  | 184.24 g/mol [1][2]                                                              |
| InChI             | InChI=1S/C12H12N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2,(H,13,14)[1] |
| SMILES            | C1=CC=C(C=C1)CNC2=CC=CC=N2[1]                                                    |

## Physicochemical Properties

The compound is typically a solid at room temperature and exhibits stability under standard conditions.[3] It is important to avoid contact with strong oxidizing agents, acids, or bases, as these can induce chemical transformations.[3]

| Property            | Value                                                   |
|---------------------|---------------------------------------------------------|
| Appearance          | White to light yellow powder or crystalline solid[3][4] |
| Melting Point       | 95-97 °C[4][5]                                          |
| Boiling Point       | 116-131 °C @ 0.6 mmHg[4][5]                             |
| pKa                 | 6.61 ± 0.10 (Predicted)[5]                              |
| Storage Temperature | 2-8°C, sealed in a dry environment[5]                   |

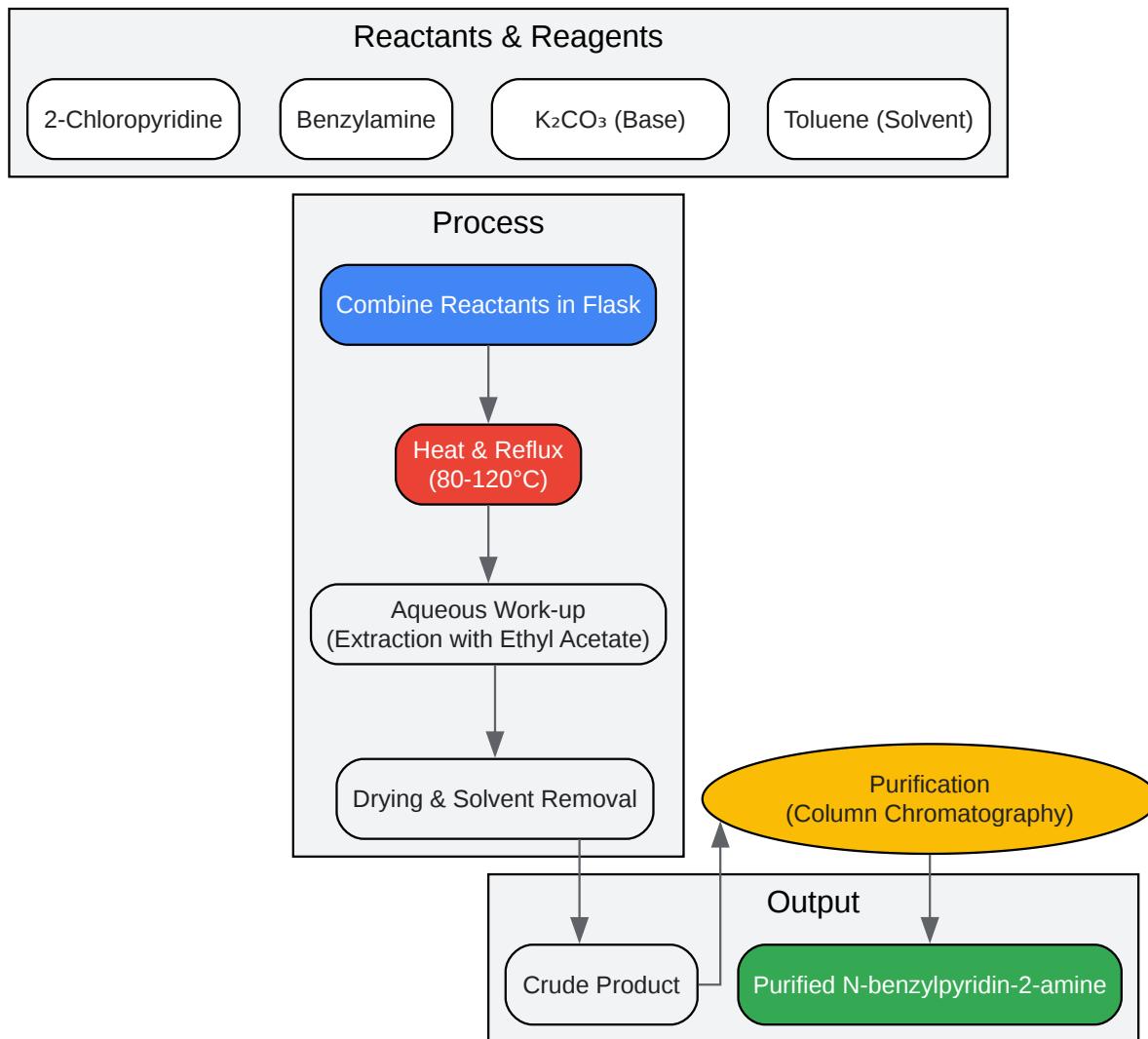
## Synthesis and Purification

Several synthetic routes to N-benzylpyridin-2-amine have been established. The choice of method often depends on the availability of starting materials and the desired scale.

# Experimental Protocol: Synthesis from 2-Chloropyridine and Benzylamine

This protocol details a common method for synthesizing N-benzylpyridin-2-amine via a nucleophilic aromatic substitution reaction.[\[3\]](#)

## Materials:


- 2-Chloropyridine
- Benzylamine
- Potassium Carbonate ( $K_2CO_3$ )
- Toluene
- Deionized Water
- Ethyl Acetate
- Brine (saturated  $NaCl$  solution)
- Anhydrous Magnesium Sulfate ( $MgSO_4$ )
- Reaction flask with reflux condenser and magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator

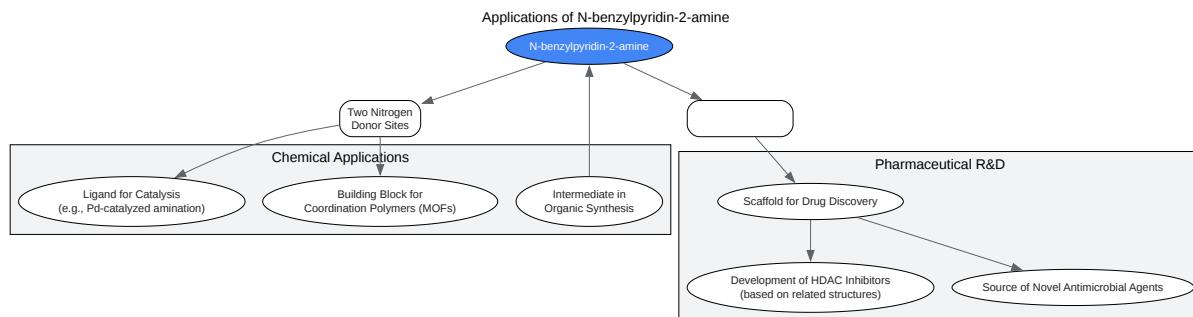
## Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloropyridine (1 equivalent), benzylamine (1.1 equivalents), and potassium carbonate (1.5 equivalents).

- Solvent Addition: Add a suitable volume of toluene to the flask to dissolve the reactants.
- Reaction: Heat the mixture to 80-120 °C and stir vigorously for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature.
- Quenching: Add deionized water to the reaction mixture to dissolve the inorganic salts.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-benzylpyridin-2-amine.

## Synthesis Workflow for N-benzylpyridin-2-amine

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of N-benzylpyridin-2-amine.

## Applications in Research and Development

N-benzylpyridin-2-amine serves as a valuable building block and ligand in various chemical and pharmaceutical applications. Its structural features, particularly the two nitrogen donor

atoms, make it highly effective in coordination chemistry.[6]

- **Ligand in Catalysis:** It is widely used as a ligand that coordinates with metal ions to form stable complexes.[3] These complexes are effective catalysts in organic synthesis, particularly in palladium-catalyzed amination reactions involving aryl chlorides, bromides, and triflates.[4][5]
- **Organic Synthesis Intermediate:** The compound is a key reactant for creating carbon-heteroatom and carbon-carbon bonds, contributing to the efficient synthesis of complex organic molecules.[3]
- **Coordination Chemistry:** It readily forms 5- and 6-coordinated organometallic complexes with metals like gallium(III) and indium(III).[4][5] This property is leveraged in the design and construction of Metal-Organic Frameworks (MOFs).[6]
- **Scaffold in Medicinal Chemistry:** The pyridine nucleus is a "privileged structure" in drug discovery, known to be part of molecules with diverse biological activities, including antimicrobial and antiviral properties.[7] Derivatives with a similar N-benzyl-amine framework have been investigated as potent histone deacetylase (HDAC) inhibitors for potential cancer therapy.[8] This highlights the potential of the N-benzylpyridin-2-amine scaffold for developing novel therapeutic agents.

[Click to download full resolution via product page](#)

Caption: Key properties and applications of N-benzylpyridin-2-amine.

## Safety and Handling

Appropriate safety precautions must be taken when handling N-benzylpyridin-2-amine. It is classified as hazardous under the Globally Harmonized System (GHS).[\[1\]](#)

| Hazard Type               | GHS Statement                                              |
|---------------------------|------------------------------------------------------------|
| Acute Toxicity (Oral)     | H302: Harmful if swallowed <a href="#">[1]</a>             |
| Skin Corrosion/Irritation | H315: Causes skin irritation <a href="#">[1]</a>           |
| Eye Damage/Irritation     | H318: Causes serious eye damage <a href="#">[1]</a>        |
| Target Organ Toxicity     | H335: May cause respiratory irritation <a href="#">[1]</a> |

**Handling Recommendations:**

- Use in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.[\[5\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. 2-Benzylaminopyridine | Drug Information, Uses, Side Effects, Chemistry | [PharmaCompass.com](https://pharmacopass.com) [[pharmacopass.com](https://pharmacopass.com)]
- 3. 2-Benzylaminopyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [[pipzine-chem.com](https://pipzine-chem.com)]
- 4. 2-Benzylaminopyridine | 6935-27-9 [[chemicalbook.com](https://chemicalbook.com)]
- 5. 2-Benzylaminopyridine CAS#: 6935-27-9 [[amp.chemicalbook.com](https://amp.chemicalbook.com)]
- 6. N-Benzylpyridin-2-amine - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 7. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 8. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to N-benzylpyridin-2-amine (2-Benzylaminopyridine)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160635#iupac-name-for-2-benzylaminopyridine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)